molecular formula C16H12N4O2S3 B2404913 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034345-95-2

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2404913
CAS No.: 2034345-95-2
M. Wt: 388.48
InChI Key: ZRXYQKQMKNNAPS-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H12N4O2S3 and its molecular weight is 388.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYQKQMKNNAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyridine moiety, and a benzo[c][1,2,5]thiadiazole core. Its molecular formula is C19H16N2O2S3, indicating the presence of multiple heteroatoms that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several thiadiazole derivatives on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that compounds with the thiadiazole moiety exhibited IC50 values in the low micromolar range, comparable to established chemotherapeutic agents like staurosporine .

CompoundCell LineIC50 (µM)
Compound AHeLa1.61
Compound BMCF-71.98
N-(Thiazole)HCT1160.75

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the sulfonamide group in this compound enhances its interaction with bacterial enzymes.

Research Findings

A review highlighted that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL to 47.5 μg/mL, indicating a promising potential for developing new antimicrobial agents .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. The pharmacophoric elements of thiadiazoles have been associated with neuroprotective effects.

Experimental Evidence

In a series of experiments involving animal models, derivatives containing the thiadiazole structure demonstrated significant anticonvulsant properties. For example, compounds were tested using the pentylenetetrazol (PTZ) model for seizure induction, showing reduced seizure duration and increased survival rates compared to controls .

Scientific Research Applications

Antimicrobial Activity

The thiadiazole scaffold, which includes the sulfonamide group present in N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been extensively studied for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antifungal Properties : A series of thiadiazole compounds demonstrated potent antifungal activity against micromycetes, outperforming commercial fungicides like bifonazole . This suggests that the compound may be effective in treating fungal infections.
  • Antibacterial Properties : Thiadiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. Studies reveal that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Applications

This compound may also play a role in antiviral therapies. The structure allows for interactions with viral targets, potentially inhibiting replication processes. Recent studies on thiadiazole derivatives have highlighted their effectiveness against viruses such as Dengue and other RNA viruses .

Anticancer Potential

The anticancer properties of thiadiazole sulfonamides are well-documented. The compound's ability to inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors, positions it as a candidate for cancer therapy . Notable findings include:

  • Targeting Tumor Cells : Compounds derived from the thiadiazole scaffold have been engineered to selectively target tumor cells while sparing normal tissues. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
  • Combination Therapies : The compound can be utilized in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms observed in cancer cells .

Neurological Applications

This compound has potential applications in treating neurological disorders such as epilepsy. Sulfonamide derivatives are known to exhibit anticonvulsant activity, making them valuable in the development of new antiepileptic drugs:

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a novel approach to epilepsy management .

Summary of Findings

Application AreaKey Findings
AntimicrobialEffective against various bacterial and fungal strains; superior to some commercial agents .
AntiviralPotential efficacy against RNA viruses; ongoing research needed for specific viral targets .
AnticancerInhibits tumor growth via carbonic anhydrase inhibition; selective targeting of cancer cells .
NeurologicalShows promise as an anticonvulsant; potential for use in combination therapies for epilepsy .

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm). 13C^{13}C NMR confirms carbon frameworks, including sulfonamide (C-SO2_2-N) and thiadiazole carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 538.99 for related sulfonamides) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) by quantifying residual solvents or by-products .

What are the typical reaction conditions for introducing the sulfonamide group in similar thiadiazole derivatives?

Basic
Sulfonamide groups are introduced via:

  • Nucleophilic substitution : Reacting sulfonyl chlorides with amines (e.g., pyridine-methylamine derivatives) in DMF or THF at 0–25°C .
  • Catalytic systems : Triethylamine or pyridine is used as a base to neutralize HCl by-products. Reactions are monitored by TLC and typically complete within 2–6 hours .
  • Post-functionalization : Sulfonamides can undergo further modifications (e.g., oxidation to sulfones using H2 _2O2_2) .

How can researchers optimize the cyclization step to improve yield and reduce by-products in the synthesis?

Q. Advanced

  • Solvent optimization : Replacing DMF with acetonitrile reduces side reactions during cyclization, as seen in thiadiazole syntheses (yield increased from 65% to 82%) .
  • Catalyst screening : Iodine in DMF accelerates cyclization but may generate sulfur by-products. Alternative catalysts like CuI or Pd(PPh3 _3)4 _4 improve regioselectivity .
  • Temperature control : Short reflux times (1–3 minutes) minimize decomposition, while longer times (12 hours) in ethanol enhance ring closure .

What strategies address discrepancies in biological activity data across different studies for thiadiazole sulfonamides?

Q. Advanced

  • Assay standardization : Variations in MIC (Minimum Inhibitory Concentration) values for antimicrobial activity may arise from differences in bacterial strains or culture media. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
  • Structural analogs : Compare activity of the target compound with analogs (e.g., replacing thiophene with furan) to isolate electronic effects vs. steric contributions .
  • Meta-analysis : Cross-reference cytotoxicity data (e.g., IC50_{50} values) from multiple studies to identify trends in structure-activity relationships (SAR) .

How does the electronic nature of the thiophene substituent influence the compound's reactivity and interaction with biological targets?

Q. Advanced

  • Electron-rich thiophene : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
  • Conjugation effects : The thiophene-pyridine linkage increases planarity, improving DNA intercalation potential in anticancer studies .
  • Redox activity : Thiophene’s sulfur atom participates in charge-transfer interactions, which can be probed via cyclic voltammetry to predict metabolic stability .

What computational methods are recommended to predict the binding affinity of this compound with potential enzymatic targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn2+^{2+} coordination .
  • QSAR modeling : Develop 3D-QSAR models using steric, electrostatic, and hydrophobic descriptors to correlate substituent effects with activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., His94 in HIV-1 protease) .

How do solvent choice and catalyst systems impact the efficiency of cross-coupling reactions involving the pyridine-thiophene moiety?

Q. Advanced

  • Polar aprotic solvents : DMF enhances solubility of aromatic intermediates but may cause side reactions. Switch to toluene for Suzuki couplings to improve regioselectivity .
  • Catalyst systems : Pd(OAc)2 _2/XPhos in THF achieves >90% yield for pyridine-thiophene couplings, while CuI in DMSO facilitates Ullmann-type reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for Buchwald-Hartwig aminations, minimizing degradation .

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